1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

Description

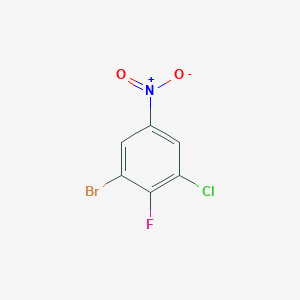

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRBPBANQLIPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276225 | |

| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-70-4 | |

| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a key polyhalogenated nitrobenzene derivative. These compounds are pivotal as versatile intermediates in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This is attributed to the electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing effects of the nitro group and halogen substituents, which facilitates nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[1] This document details a strategic synthetic pathway, outlines a rigorous purification protocol, and presents a full suite of characterization techniques essential for the unambiguous identification and quality control of the target compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzenes are a cornerstone of modern organic synthesis.[2] The strategic placement of a nitro group and multiple, distinct halogen atoms on a benzene ring creates a highly versatile chemical scaffold. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring susceptible to a variety of chemical transformations.[1] This electronic characteristic is crucial for facilitating key reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] Furthermore, the nitro group itself can be readily reduced to an amino group, opening up a vast landscape of subsequent chemical modifications for the construction of diverse molecular architectures.[1]

This compound, with its unique arrangement of four different substituents, presents a distinct and reactive chemical entity.[1] The interplay of these substituents—the steric hindrance introduced by the bromine atom ortho to the nitro group and the specific electronic activation at various positions—allows for highly selective and sequential reactions.[1] This level of control is paramount in the multi-step synthesis of complex target molecules.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of polysubstituted benzenes requires careful planning to ensure the desired regiochemistry. The order of substituent introduction is critical, as existing groups on the ring direct the position of subsequent functionalization.[3][4][5]

A plausible retrosynthetic analysis for this compound suggests that the final step would be the nitration of a pre-existing trihalogenated benzene ring.[1] This approach is often preferred for complex substitution patterns over the direct functionalization of nitrobenzene.[1] The precursor, 1-bromo-3-chloro-2-fluorobenzene, provides the foundational halogen arrangement. The directing effects of the halogens (ortho, para-directing) and their deactivating nature must be considered in the preceding steps of the synthesis of this intermediate.[1]

The forward synthesis, therefore, focuses on the regioselective nitration of 1-bromo-3-chloro-2-fluorobenzene. This is a classic electrophilic aromatic substitution (EAS) reaction.[2] The generation of the highly electrophilic nitronium ion (NO₂⁺) is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] The sulfuric acid acts as a catalyst in this process.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Synthesis of this compound

This protocol describes the nitration of 1-bromo-3-chloro-2-fluorobenzene.

Materials:

-

1-Bromo-3-chloro-2-fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1-bromo-3-chloro-2-fluorobenzene to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, also cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the halogenated benzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5-10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons will be observed as doublets or doublet of doublets, with chemical shifts influenced by the surrounding electron-withdrawing groups. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts reflecting the substitution pattern. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift characteristic of a fluorine atom on a highly substituted, electron-deficient aromatic ring.[1] Coupling to adjacent aromatic protons may be observed.[1] |

| IR Spectroscopy | Characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-Halogen bonds, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (254.44 g/mol ) should be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[1][6][7] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClFNO₂ | [6][7] |

| Molecular Weight | 254.44 g/mol | [1][6][7] |

| CAS Number | 1330583-70-4 | [8] |

| Appearance | Expected to be a solid at room temperature. | |

| Purity | ≥95-97% (as determined by HPLC or GC) | [6][8] |

Safety and Handling

Halogenated nitroaromatic compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. These compounds are generally considered hazardous, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. The strategic approach to synthesis, coupled with a thorough purification and characterization workflow, ensures the production of a high-purity compound suitable for a wide range of applications in research and development. The detailed protocols and expected analytical data provided herein serve as a practical resource for scientists engaged in the synthesis of complex organic molecules.

References

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. chemscene.com [chemscene.com]

physical and chemical properties of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

An In-Depth Technical Guide to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a nitro group and three different halogens—provides a rich platform for complex molecular engineering. The interplay of the strong electron-withdrawing nature of the nitro group and the differential reactivity of the bromine, chlorine, and fluorine atoms makes this molecule a strategic precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide offers a comprehensive overview of its physicochemical properties, reactivity, synthesis, and analytical characterization, tailored for researchers and scientists in drug development and chemical synthesis.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in synthesis and research.

Chemical Identity

The precise identification of this compound is established by its unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemScene |

| Synonym | 3-bromo-5-chloro-4-fluoronitrobenzene | [3] |

| CAS Number | 1330583-70-4 | [3] |

| Molecular Formula | C₆H₂BrClFNO₂ | [3] |

| Molecular Weight | 254.44 g/mol | [3] |

| InChIKey | Not Available | - |

Physicochemical Data

The physical state and solubility profile dictate the handling, storage, and reaction conditions for this compound.

| Property | Value | Source |

| Appearance | Solid (form not specified) | Assumed from similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, and dimethylformamide.[4] | - |

| Storage | Store at room temperature.[3] | [3] |

Molecular Structure

The spatial arrangement of the substituents on the benzene ring is critical to its reactivity. The structure is visualized below.

Caption: Structure of this compound.

Part 2: Reactivity Profile and Synthetic Strategy

The synthetic utility of this compound stems from the predictable and differential reactivity of its functional groups.

Electronic Landscape

The benzene ring is heavily influenced by its substituents:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It acts as a strong deactivator for electrophilic aromatic substitution (EAS) and is a meta-director.[5]

-

Halogens (-Br, -Cl, -F): All are electron-withdrawing via the inductive effect (-I), deactivating the ring towards EAS. However, they are ortho, para-directors due to their ability to donate a lone pair of electrons via the resonance effect (+M).[5]

This combination renders the aromatic ring highly electron-deficient, which is the cornerstone of its reactivity. This electronic feature is critical as it facilitates key reaction types, most notably nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions.[1]

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The positions ortho and para to the strongly activating nitro group are particularly activated for SNAr. This allows for the selective replacement of one of the halogen atoms, typically the one most activated by the nitro group, to introduce new functionalities.

-

Metal-Catalyzed Cross-Coupling: The bromine atom at the C1 position is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.[6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation.[1]

Plausible Synthetic Route

The synthesis is a multi-step process that logically starts from a less complex, commercially available halogenated benzene derivative. A plausible route involves the regioselective nitration of a pre-existing trihalogenated benzene ring as the final key step.[1]

Caption: Proposed final step in the synthesis pathway.

Protocol 2.3.1: Regioselective Nitration of 1-Bromo-3-chloro-5-fluorobenzene

This protocol describes the final nitration step. CAUTION: This reaction involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq) to 0-5 °C in an ice-water bath.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq) dropwise via the dropping funnel. Maintain the reaction temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: The precipitated solid product can be collected by filtration. Alternatively, if the product is oily, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product is then washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Part 3: Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.

Spectroscopic Signature Summary

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region (approx. 7.5-8.5 ppm), each appearing as a multiplet due to coupling with each other and the fluorine atom. |

| ¹³C NMR | Six distinct signals are expected for the six aromatic carbons, with chemical shifts influenced by the attached substituents. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift and coupling pattern providing information about its electronic environment. |

| Mass Spec. (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic cluster pattern due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[1] |

| Infrared (IR) | Characteristic absorption bands for: • Asymmetric N-O stretching (~1520-1560 cm⁻¹) • Symmetric N-O stretching (~1340-1380 cm⁻¹) • C-Br, C-Cl, C-F stretching in the fingerprint region • Aromatic C-H stretching (~3000-3100 cm⁻¹) |

Protocol 3.1.1: General Procedure for Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound. For NMR, dissolve ~5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify the proton signals and their coupling patterns.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum to identify the number of unique carbon environments.

-

Acquire a ¹⁹F NMR spectrum to characterize the fluorine atom.

-

-

Mass Spectrometry:

-

Infuse the sample solution into a mass spectrometer (e.g., using ESI or EI ionization).

-

Acquire a full scan mass spectrum to identify the molecular ion peak and verify the isotopic pattern against theoretical predictions.

-

-

Infrared Spectroscopy:

-

Acquire an IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the key functional group frequencies as outlined in the table above.

-

Part 4: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in its capacity to introduce a highly functionalized aromatic scaffold into a target molecule.[1][6]

-

Modulation of Pharmacokinetic Properties: The fluorine atom is a well-known bioisostere for a hydrogen atom or a hydroxyl group. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug.[6]

-

Scaffold for Combinatorial Chemistry: The three different halogen atoms can be addressed with orthogonal chemistries. For example, the bromine can be used for a Suzuki coupling, while the fluorine or chlorine might be displaced via SNAr under different conditions. This allows for the sequential and controlled introduction of various substituents, making it an ideal scaffold for building libraries of compounds for high-throughput screening.

-

Precursor to Bioactive Heterocycles: Following the reduction of the nitro group to an amine, the resulting aniline is a key precursor for synthesizing a wide range of nitrogen-containing heterocyclic systems, which are prevalent structures in many approved drugs.[6]

Part 5: Safety and Handling

As with any halogenated nitroaromatic compound, proper safety protocols are essential.

Hazard Identification

While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds suggests the following hazards.[7][8][9]

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][9] If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents.

References

- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- Benchchem. (n.d.). 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene.

- PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.

- CymitQuimica. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene.

- ECHEMI. (n.d.). 1-BROMO-3-CHLORO-5-NITROBENZENE Formula.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.

- ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene.

- Biosynth. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Biosynth. (2021). Safety Data Sheet.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemScene. (2026). Safety Data Sheet.

- ChemScene. (n.d.). This compound.

- PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.

- lookchem. (n.d.). Cas 1363383-18-9,tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. chemscene.com [chemscene.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: Synthesis, Properties, and Applications

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene (CAS Number: 1330583-70-4), a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This document elucidates the physicochemical properties, outlines plausible synthetic routes, and explores the reactivity of this molecule, with a focus on its application in the development of novel therapeutics. Detailed, field-proven experimental protocols for its synthesis and key transformations are provided, grounded in established chemical principles. Safety and handling considerations for this class of compounds are also discussed to ensure safe laboratory practices.

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

Polysubstituted nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the construction of complex molecular architectures.[1] The strategic placement of various substituents on the aromatic ring, such as halogens and a nitro group, imparts unique electronic and steric properties that can be exploited for selective chemical transformations. This compound is a prime example of such a molecule, offering multiple reaction sites for diversification and the introduction of pharmacologically relevant moieties. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents, where the precise control of molecular structure is paramount for achieving desired biological activity and pharmacokinetic profiles.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1330583-70-4 | , |

| Molecular Formula | C₆H₂BrClFNO₂ | |

| Molecular Weight | 254.44 g/mol | |

| Synonym | 3-bromo-5-chloro-4-fluoronitrobenzene | |

| Purity | ≥97% (Commercially available) | |

| Storage | Store at room temperature, sealed in a dry environment. |

Note: Experimental physical properties such as melting point and boiling point are not widely reported in the literature for this specific compound. These would need to be determined empirically.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure the correct regiochemistry.[3] For this compound, a plausible and efficient synthetic route involves the nitration of a pre-existing trihalogenated benzene ring. Introducing the strongly deactivating nitro group at a later stage is generally preferred in electrophilic aromatic substitution strategies.[1]

A logical precursor for the final nitration step is 1-bromo-3-chloro-2-fluorobenzene. The synthesis of this precursor itself is a multi-step process that demands careful control over reaction conditions to achieve the desired substitution pattern.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: Nitration of 1-Bromo-3-chloro-2-fluorobenzene (Representative)

Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of halogenated aromatic compounds.[4] It should be adapted and optimized for the specific substrate.

Materials:

-

1-Bromo-3-chloro-2-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-3-chloro-2-fluorobenzene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, slowly pour the reaction mixture into a beaker of crushed ice.

-

Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The unique arrangement of substituents in this compound makes it a highly versatile synthetic intermediate. The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and three halogens, activates it towards nucleophilic aromatic substitution (SNAr).[1] Additionally, the bromine atom is amenable to various metal-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities.

Caption: Key reactive pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group, particularly from the para position relative to the fluorine atom, makes the C-F bond susceptible to nucleophilic attack. The general leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of their acidity.[1]

Representative Protocol for SNAr with an Alkoxide:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add a sodium alkoxide (e.g., sodium methoxide, 1.2 eq).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor by TLC.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify by standard methods.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery.

Representative Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, perform an aqueous workup, and purify the product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a key functional group in many pharmaceuticals. This transformation dramatically alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing group into a strongly activating, ortho,para-directing group.

Representative Protocol for Nitro Group Reduction:

-

To a solution of this compound in ethanol or acetic acid, add a reducing agent such as iron powder or tin(II) chloride.[5]

-

Heat the mixture to reflux and monitor the reaction.

-

Upon completion, cool the reaction, filter off the metal salts, and neutralize the filtrate.

-

Extract the product and purify as necessary.

-

Alternatively, catalytic hydrogenation using H₂ and a catalyst like Pd/C can be employed, though care must be taken to avoid dehalogenation.[6]

Safety and Handling

Halogenated nitroaromatic compounds should be handled with care as they are potentially toxic and can be absorbed through the skin.[7] It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

General Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

In case of accidental exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its highly functionalized structure provides multiple avenues for chemical modification, allowing for the efficient construction of complex molecular targets. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its reactivity can be reliably predicted based on the well-established principles of physical organic chemistry. The representative protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this promising intermediate.

References

- BenchChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

-

Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.

- ATSDR. (2020). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.

- UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.

- Achmem. (n.d.). This compound.

- University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution.

Sources

- 1. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. EP0428351B1 - Synthesis of quinoline and substituted quinoline copolymers - Google Patents [patents.google.com]

- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 4. CA2050191A1 - Process for the preparation of halogenated aromatic primary amines - Google Patents [patents.google.com]

- 5. CN102464613B - Synthetic method of quinoline derivative - Google Patents [patents.google.com]

- 6. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

- 7. US4922030A - Method of preparing halogenated nitroalcohols - Google Patents [patents.google.com]

A Spectroscopic Investigation of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Technical Guide for Advanced Drug Discovery

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of experimentally published spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust, predictive framework for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret complex spectroscopic data for novel molecular entities.

Introduction: The Structural Complexity and Importance of Polysubstituted Aromatics

This compound (C₆H₂BrClFNO₂) is a highly functionalized benzene ring. The specific arrangement of its substituents—a bromine, a chlorine, a fluorine, and a nitro group—creates a unique electronic and steric environment. Each substituent imparts distinct properties that are critical for its potential applications as a synthetic intermediate. The strongly electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring electron-deficient, influencing its reactivity in further synthetic transformations.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and confirm the identity and purity of a compound. This guide will systematically deconstruct the predicted spectroscopic signature of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra to gain a complete picture of the atomic connectivity.

Methodology: Acquiring High-Resolution NMR Spectra

A standard experimental protocol for a compound of this nature would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The benzene ring in this compound contains two protons. Their chemical shifts are influenced by the electronic effects (inductive and resonance) of the neighboring substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9, ⁴J(H-H) ≈ 2-3 |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6, ⁴J(H-H) ≈ 2-3 |

Interpretation and Rationale:

-

Chemical Shifts: Both protons are in the downfield region ( > 7.0 ppm), which is characteristic of aromatic protons. The strong electron-withdrawing effect of the nitro group at C-5 significantly deshields both protons. H-4, being ortho to the nitro group, is expected to be the most downfield of the two.

-

Multiplicity:

-

H-4: This proton is coupled to the fluorine at C-2 (a three-bond coupling, ³J) and to the proton at C-6 (a four-bond coupling, ⁴J). This will result in a doublet of doublets.

-

H-6: This proton is coupled to the fluorine at C-2 (a four-bond coupling, ⁴J) and to the proton at C-4 (a four-bond coupling, ⁴J), also resulting in a doublet of doublets. The magnitude of fluorine-proton coupling constants decreases with an increasing number of bonds.[1]

-

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will show six distinct signals, one for each carbon in the aromatic ring. The chemical shifts are highly dependent on the directly attached substituent and the electronic effects of the other groups on the ring.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-Br) | 115 - 120 | Doublet |

| C-2 (C-F) | 155 - 160 | Doublet (large ¹J(C-F)) |

| C-3 (C-Cl) | 130 - 135 | Doublet |

| C-4 (C-H) | 125 - 130 | Doublet |

| C-5 (C-NO₂) | 145 - 150 | Singlet |

| C-6 (C-H) | 120 - 125 | Doublet |

Interpretation and Rationale:

-

C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be the most downfield and will exhibit a large one-bond coupling constant (¹J(C-F)), appearing as a doublet.

-

C-5 (C-NO₂): The carbon bearing the nitro group will also be significantly downfield due to the strong electron-withdrawing nature of this group.

-

C-1 (C-Br) and C-3 (C-Cl): The carbons attached to bromine and chlorine will have their chemical shifts influenced by the "heavy atom effect" and electronegativity, placing them in the expected regions. They will also likely show coupling to the fluorine atom.

-

C-4 (C-H) and C-6 (C-H): These carbons will be the most upfield of the quaternary carbons and will also show coupling to the fluorine.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2] The single fluorine atom in the molecule will give rise to one signal.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F at C-2 | -110 to -130 | Doublet of doublets (dd) |

Interpretation and Rationale:

-

Chemical Shift: The chemical shift of fluorine is sensitive to its electronic environment. The presence of ortho bromine and chlorine atoms will influence the shift into the predicted range.

-

Multiplicity: The fluorine signal will be split by the proton at C-4 (a three-bond coupling) and the proton at C-6 (a four-bond coupling), resulting in a doublet of doublets.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Methodology: Standard IR Spectrum Acquisition

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1370 | Strong | Symmetric NO₂ stretch |

| 1580 - 1610 | Medium | C=C aromatic ring stretch |

| 1450 - 1500 | Medium | C=C aromatic ring stretch |

| 1000 - 1100 | Strong | C-F stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

| 600 - 800 | Medium-Strong | C-Cl and C-Br stretches |

Interpretation and Rationale:

-

Nitro Group: The most prominent peaks in the IR spectrum will be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group.[3][4]

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1450-1610 cm⁻¹ region.

-

Halogen-Carbon Bonds: The C-F stretch is typically strong and appears in the 1000-1100 cm⁻¹ region. The C-Cl and C-Br stretches are found at lower wavenumbers.

-

C-H Bends: The out-of-plane bending vibrations of the two adjacent C-H bonds will give rise to a strong band in the 800-900 cm⁻¹ region.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

For a small organic molecule like this, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Predicted Mass Spectrum Data:

| m/z | Predicted Ion | Notes |

| 253/255/257 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for one bromine and one chlorine atom. |

| 207/209/211 | [M - NO₂]⁺ | Loss of the nitro group. |

| 172/174 | [M - NO₂ - Cl]⁺ | Subsequent loss of chlorine. |

| 128/130 | [M - NO₂ - Br]⁺ | Subsequent loss of bromine. |

| 93 | [C₆H₂F]⁺ | Further fragmentation. |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks at m/z 253, 255, and 257.

-

Fragmentation Pathways: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (NO₂, 46 Da).[5][6] Subsequent fragmentations would likely involve the loss of the halogen atoms. The relative stability of the resulting carbocations will dictate the major fragmentation pathways.

Molecular Structure and Key Spectroscopic Correlations

Caption: A plausible fragmentation pathway in EI-MS.

Conclusion

This technical guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and understanding the influence of the various substituents, a clear and comprehensive spectral signature can be anticipated. This approach provides a powerful framework for scientists to confirm the synthesis of this and other complex molecules, ensuring the integrity and validity of their research in drug discovery and materials science. The provided protocols and interpretations serve as a valuable resource for both planning experiments and analyzing the resulting data.

References

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Buevich, A. V., & Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(9), 5085–5093. [Link]

-

Barton, D. H. R., & Miller, E. (1950). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Journal of the American Chemical Society, 72(3), 1066–1070. [Link]

-

National Center for Biotechnology Information. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." PubChem. [Link]

-

Fluorine NMR: Analyzing F-19 Compounds. Scribd. [Link]

-

Abraham, R. J., et al. (2001). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 39(12), 745-753. [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2004). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. [Link]

-

Semantic Scholar. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." [Link]

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." [Link]

-

Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38–41. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. [Link]

-

Khaikin, L. S., et al. (2007). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Journal of Molecular Structure, 834-836, 252-276. [Link]

-

National Center for Biotechnology Information. "1-Bromo-5-chloro-3-fluoro-2-nitrobenzene." PubChem. [Link]

-

National Center for Biotechnology Information. "5-Bromo-1-chloro-2-fluoro-3-nitrobenzene." PubChem. [Link]

-

Chemistry LibreTexts. "NMR - Interpretation." [Link]

-

Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." [Link]

-

OpenOChem Learn. "Interpreting." [Link]

-

Wikipedia. "Fragmentation (mass spectrometry)." [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

-

Clark, J. (2022). "high resolution nuclear magnetic resonance (nmr) spectra." Chemguide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene." [Link]

-

National Center for Biotechnology Information. "2-Bromo-4-chloro-1-fluorobenzene." PubChem. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. "1-Bromo-4-chloro-2-nitrobenzene - Optional[13C NMR] - Chemical Shifts." [Link]

-

National Center for Biotechnology Information. "1-Bromo-3-chloro-5-fluoro-4-nitrobenzene." PubChem. [Link]

-

Simon, M., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(10), 8948-8955. [Link]

-

Shtark, A. A., et al. (2002). Features of polychlorinated biphenyls nitration. Russian Journal of Organic Chemistry, 38(11), 1612-1618. [Link]

-

National Center for Biotechnology Information. "1-Bromo-4-chloro-5-fluoro-2-nitrobenzene." PubChem. [Link]

-

Zhang, Y., et al. (2021). Liquid Phase Nitration of Benzene Catalyzed by a Novel Salt of Molybdovanadophosphoric Heteropolyacid. Journal of the Brazilian Chemical Society, 32(3), 623-630. [Link]

-

Weist, C., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

This guide provides a comprehensive framework for the crystal structure analysis of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound. While a definitive crystal structure for this specific isomer is not yet publicly documented, this paper outlines a robust, field-proven methodology for its determination and analysis. The protocols and theoretical discussions herein are grounded in established crystallographic principles and data from analogous structures, offering researchers and drug development professionals a practical guide to elucidating its solid-state architecture.

Introduction: The Significance of Solid-State Structure

This compound belongs to a class of polyhalogenated nitrobenzene derivatives that are pivotal intermediates in organic synthesis.[1] Their utility extends to the development of pharmaceuticals and agrochemicals, where the specific arrangement of substituents on the benzene ring dictates the molecule's chemical reactivity and biological activity. The presence of a strongly electron-withdrawing nitro group, combined with the inductive effects of three different halogen atoms (bromine, chlorine, and fluorine), creates a unique electronic and steric environment.[1]

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount. The crystal structure governs critical physicochemical properties, including solubility, melting point, stability, and bioavailability, which are all decisive factors in drug development. This guide will detail the necessary steps to determine this structure, from synthesis and crystallization to X-ray diffraction and computational analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful regiochemical control. A plausible route involves the nitration of a pre-existing trihalogenated benzene precursor.[1] Introducing the nitro group at a later stage is often preferred because it is a powerful deactivating group for electrophilic aromatic substitution, which would complicate earlier halogenation steps.[1]

A likely precursor for the final nitration step is 1-bromo-3-chloro-2-fluorobenzene. The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).[1] The directing effects of the halogens will guide the incoming nitro group to the C5 position.

Purification and Characterization

Post-synthesis, the crude product must be purified to ≥98% purity, as impurities can inhibit crystallization. Standard techniques such as column chromatography and recrystallization are employed. The purified compound's identity and purity should be confirmed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the connectivity and chemical environment of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight (254.44 g/mol ).[1][2][3]

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, particularly the nitro group.

Single Crystal Growth: A Game of Patience and Precision

The growth of diffraction-quality single crystals is often the most challenging step. The compound is expected to be a solid at room temperature and soluble in common organic solvents.[4]

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

-

Evaporation: Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of small, well-defined crystals.

An alternative method is slow cooling, where a saturated solution at a higher temperature is gradually cooled to room temperature or below.

X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[5] It allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions.

Experimental Workflow for X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[6]

-

Data Processing: The collected diffraction data are integrated and corrected for various experimental factors to produce a list of reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[7]

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data to achieve the best possible fit.[6]

Anticipated Structural Features and Intermolecular Interactions

The crystal structure of this compound will be dictated by a complex interplay of intermolecular forces.

Molecular Geometry

The benzene ring is expected to be largely planar. However, steric hindrance between the adjacent bromo, chloro, and fluoro substituents and the nitro group may cause slight out-of-plane deviations. The nitro group itself may be twisted relative to the plane of the benzene ring, a common feature in nitroaromatic compounds due to crystal packing forces.[8]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice will be governed by a hierarchy of non-covalent interactions.

-

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms can form attractive interactions with nucleophilic sites, such as the oxygen atoms of the nitro group on neighboring molecules.[9] These interactions are directional and play a significant role in crystal engineering.

-

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the nitro and halogen substituents, will promote slipped-parallel stacking arrangements with adjacent molecules.[10][11] Dispersion forces are the primary driver for this type of interaction in nitroaromatic systems.[11]

-

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the fluorine atom as acceptors are also expected to contribute to the overall crystal packing.[10]

Logical Relationship of Intermolecular Forces

Caption: Key intermolecular forces dictating crystal packing.

Data Presentation and Interpretation

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary data to describe the structure. Key information should be summarized in tables for clarity.

Table 1: Hypothetical Crystallographic Data

| Parameter | Expected Value/System |

| Chemical Formula | C₆H₂BrClFNO₂ |

| Formula Weight | 254.44 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | ~1.8-2.0 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state properties, which are critical for its application in medicinal chemistry and materials science. This guide has outlined a systematic and robust methodology, from synthesis to data analysis, that will enable researchers to elucidate its three-dimensional structure. The anticipated interplay of halogen bonding, π-π stacking, and weak hydrogen bonds highlights the complexity and richness of supramolecular chemistry in designing functional molecular solids. The resulting structural information will be invaluable for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.

References

-

ChemBK. (2024). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

-

RSC Publishing. (2012). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm. Retrieved from [Link]

-

PubMed. (2004). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.

-

YouTube. (2021). Understanding x-ray crystallography structures. Retrieved from [Link]

-

PubMed. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. The Journal of Chemical Physics. Retrieved from [Link]

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Semantic Scholar. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens and a nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups and specific halogen atoms allows for selective functionalization through nucleophilic aromatic substitution and other cross-coupling reactions. This guide provides an in-depth analysis of a plausible and efficient synthetic route to this target molecule, focusing on the underlying chemical principles, experimental considerations, and a detailed procedural outline.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to ensure correct regiochemistry. A retrosynthetic analysis suggests that the final nitro group can be introduced via an electrophilic aromatic substitution (nitration) on a pre-existing trihalogenated benzene ring. This approach is generally preferred over constructing the ring with the nitro group already in place, as the strong deactivating nature of the nitro group would hinder subsequent halogenation steps.

Therefore, the most logical precursor is 1-bromo-3-chloro-2-fluorobenzene . The synthesis of this key intermediate is a critical first stage of the overall process.

Part 1: Synthesis of the Precursor: 1-Bromo-3-chloro-2-fluorobenzene

A viable synthetic route to 1-bromo-3-chloro-2-fluorobenzene can be envisioned starting from the commercially available 2-fluoroaniline. This multi-step process involves the introduction of the bromo and chloro substituents in a regioselective manner, followed by the removal of the amino group. A Sandmeyer reaction is a classic and effective method for replacing an amino group with a halogen.[1][2]

Step 1: Acetylation of 2-Fluoroaniline

The initial step involves the protection of the amino group of 2-fluoroaniline as an acetanilide. This is crucial to moderate the reactivity of the aniline and to direct the subsequent halogenation steps.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature is maintained below 20 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluorophenyl)acetamide.

Step 2: Chlorination of N-(2-fluorophenyl)acetamide

The acetamido group is an ortho-, para-director. Chlorination of N-(2-fluorophenyl)acetamide will primarily yield the 4-chloro isomer due to steric hindrance at the ortho position.

Experimental Protocol:

-

Dissolve N-(2-fluorophenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of chlorine in acetic acid or use N-chlorosuccinimide (NCS) (1.05 eq) as the chlorinating agent.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(4-chloro-2-fluorophenyl)acetamide.

Step 3: Bromination of N-(4-chloro-2-fluorophenyl)acetamide

The next step is the introduction of the bromine atom. The directing effects of the acetamido, fluoro, and chloro groups will guide the incoming electrophile. The acetamido group is the strongest activator and will direct ortho to itself. This leads to the desired 2-bromo substitution.

Experimental Protocol:

-

Dissolve N-(4-chloro-2-fluorophenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a Lewis acid if necessary.

-

Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide.

Step 4: Hydrolysis of the Amide

The protecting acetyl group is now removed by acid-catalyzed hydrolysis to reveal the aniline required for the Sandmeyer reaction.

Experimental Protocol:

-

Suspend N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until TLC shows the complete disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 2-bromo-4-chloro-6-fluoroaniline .

Step 5: Sandmeyer Reaction

The Sandmeyer reaction will replace the amino group with a hydrogen atom (deamination) to yield the desired precursor. This is typically achieved by diazotization followed by reduction with hypophosphorous acid. However, for the introduction of a halogen, a copper(I) halide is used.[3][4] In this case, we need to replace the amino group with a hydrogen.

Experimental Protocol:

-

Dissolve 2-bromo-4-chloro-6-fluoroaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and pour it into a larger volume of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation to afford 1-bromo-3-chloro-2-fluorobenzene .

Part 2: Nitration of 1-Bromo-3-chloro-2-fluorobenzene

The final step in the synthesis is the regioselective nitration of the trihalogenated benzene precursor. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the three halogen substituents.

Analysis of Directing Effects and Regioselectivity

All halogens are ortho-, para-directing but deactivating towards electrophilic aromatic substitution. The deactivating effect is due to their inductive electron withdrawal, while the ortho-, para-directing effect is due to resonance donation of a lone pair of electrons. The relative directing and deactivating strengths of the halogens are F > Cl > Br > I (for directing ability) and F > Cl > Br > I (for deactivating effect).

In 1-bromo-3-chloro-2-fluorobenzene, the possible positions for nitration are C4, C5, and C6.

-

Position 4: Ortho to chlorine, meta to bromine and fluorine.

-

Position 5: Para to fluorine, meta to chlorine, and ortho to bromine.

-

Position 6: Ortho to fluorine, meta to bromine and chlorine.

Considering the directing effects:

-

The fluorine at C2 will strongly direct to its para position (C5) and to a lesser extent its ortho position (C6).

-

The chlorine at C3 will direct to its ortho positions (C2 and C4) and its para position (C6).

-

The bromine at C1 will direct to its ortho positions (C2 and C6) and its para position (C4).

The directing effects of the three halogens converge to favor substitution at position 5 . This position is para to the most activating (least deactivating) of the halogens, fluorine, and is also ortho to the bromine. While position 6 is ortho to fluorine, it is also sterically hindered by the adjacent bromine and chlorine atoms. Position 4 is ortho to chlorine and para to bromine, but meta to fluorine, making it less favored than position 5. Therefore, the major product of the nitration is predicted to be This compound .

Experimental Protocol for Nitration

The following protocol is adapted from established methods for the nitration of halogenated benzenes.[5]

Materials:

-

1-Bromo-3-chloro-2-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or another suitable solvent)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.2 eq) to an ice-cooled portion of concentrated sulfuric acid (2.0 eq) with constant stirring. This mixture should be prepared fresh and kept cold.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the starting material over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure This compound .

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |

| 1 | Acetylation | 2-Fluoroaniline | N-(2-fluorophenyl)acetamide | Acetyl chloride, Triethylamine, Dichloromethane | 90-95 |

| 2 | Chlorination | N-(2-fluorophenyl)acetamide | N-(4-chloro-2-fluorophenyl)acetamide | N-Chlorosuccinimide, Acetic acid | 85-90 |

| 3 | Bromination | N-(4-chloro-2-fluorophenyl)acetamide | N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide | N-Bromosuccinimide, Acetic acid | 80-85 |

| 4 | Hydrolysis | N-(2-bromo-6-chloro-4-fluoro-phenyl)acetamide | 2-bromo-4-chloro-6-fluoroaniline | HCl, Ethanol | 90-95 |

| 5 | Deamination | 2-bromo-4-chloro-6-fluoroaniline | 1-Bromo-3-chloro-2-fluorobenzene | NaNO₂, H₂SO₄, Ethanol | 60-70 |

| 6 | Nitration | 1-Bromo-3-chloro-2-fluorobenzene | This compound | HNO₃, H₂SO₄, Dichloromethane | 75-85 |

Visualizations

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Nitration Mechanism and Regioselectivity

Sources

Navigating the Thermodynamic Landscape of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Technical Guide

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Complex Halogenated Nitroaromatic

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The specific arrangement of its electron-withdrawing halogen and nitro groups on the benzene ring creates a unique electronic environment, influencing its reactivity and, critically, its thermodynamic properties. A thorough understanding of these properties—such as enthalpy of formation, entropy, and heat capacity—is paramount for process optimization, safety assessments, and predicting the behavior of this compound in various chemical systems.

This technical guide provides a comprehensive framework for the determination and prediction of the thermodynamic properties of this compound. In the absence of direct experimental data for this specific molecule, this document serves as a roadmap, detailing established experimental protocols and robust computational methodologies. By leveraging data from analogous compounds, we present a scientifically grounded approach to characterizing this complex molecule.

Section 1: Synthesis and Characterization: The Gateway to Thermodynamic Analysis